![molecular formula C20H22ClN5O2S B2363571 2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide CAS No. 1040644-35-6](/img/structure/B2363571.png)
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Scientific Research Applications
Anti-Asthmatic Activities
A study conducted by Kuwahara et al. (1997) explored the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for inhibiting bronchoconstriction in guinea pigs. This research found that certain compounds in this series exhibited potent anti-asthmatic activity, suggesting potential value in asthma and respiratory disease treatment (Kuwahara et al., 1997).
Antiproliferative and Antitumor Activities
Research by Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives which exhibited inhibitory effects on the proliferation of endothelial and tumor cells. These findings indicate the potential use of these compounds in cancer treatments (Ilić et al., 2011).
Anti-Diabetic Drug Development
Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic medications, revealing their promising Dipeptidyl peptidase-4 (DPP-4) inhibition potential. This research highlights the compound's application in developing new anti-diabetic drugs (Bindu et al., 2019).
Cytotoxicity in Cancer Treatment
A study by Mamta et al. (2019) on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines demonstrated their cytotoxic activities against various cancer cell lines. This indicates the potential of these compounds in cancer therapeutics (Mamta et al., 2019).
Anti-Infective Properties
Research by El-Salam et al. (2013) synthesized various heterocyclic compounds based on 6-Chloropyridazine-3(2H)-thione, including 1,2,4-triazolo[4,3-b]pyridazine-thione derivatives. They exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting their use as anti-infective agents (El-Salam et al., 2013).
properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)13-29-19-11-10-17-23-25(20(28)26(17)24-19)12-18(27)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICGXKYGEACUJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.